1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE
Overview
Description
1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE is a synthetic organic compound characterized by the presence of an allylpiperazine moiety and a diphenylpropanone backbone
Preparation Methods
The synthesis of 1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base.
Formation of the Diphenylpropanone Backbone: The diphenylpropanone backbone is synthesized through a Friedel-Crafts acylation reaction involving benzene and a suitable acyl chloride.
Coupling of the Piperazine and Diphenylpropanone Units: The final step involves coupling the allylpiperazine with the diphenylpropanone backbone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol, depending on the oxidizing agent used.
Reduction: The carbonyl group in the diphenylpropanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring or the diphenylpropanone backbone.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include epoxides, alcohols, and substituted piperazines.
Scientific Research Applications
1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The allylpiperazine moiety can interact with receptor sites, modulating their activity, while the diphenylpropanone backbone can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-1-PROPANONE can be compared with other similar compounds, such as:
1-(4-ALLYLPIPERAZINO)-2,2-DIPHENYL-1-PROPANONE: This compound has a similar structure but differs in the position of the diphenyl groups, which can affect its chemical reactivity and biological activity.
1-(4-ALLYLPIPERAZINO)-3,3-DIPHENYL-2-PROPANONE:
The uniqueness of this compound lies in its specific combination of the allylpiperazine moiety and the diphenylpropanone backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-diphenyl-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-13-23-14-16-24(17-15-23)22(25)18-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h2-12,21H,1,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMQGRMDIIFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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